Lipophilicity Gradient Across N-Alkyl Alaninamide Homologs: LogP Comparison
The N-isopropyl-substituted target compound (XLogP3 = -0.2) occupies a distinct lipophilicity node between the more hydrophilic N-methyl analog (XLogP3 = -1.0) and the moderately lipophilic N-ethyl analog (XLogP3 = -0.6), as computed by the XLogP3 algorithm in PubChem [1]. This three-point gradient represents a ΔXLogP3 of 0.8 units across the methyl→isopropyl series, corresponding to an approximately 6.3-fold increase in predicted n-octanol/water partition coefficient. For applications requiring fine-tuned logP modulation—such as fragment-based drug discovery, blood-brain-barrier penetration optimization, or reversed-phase chromatographic method development—this gradation provides a predictable, quantifiable basis for selection .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.2 |
| Comparator Or Baseline | N-methyl analog XLogP3 = -1.0; N-ethyl analog XLogP3 = -0.6 |
| Quantified Difference | ΔXLogP3 = +0.8 vs N-methyl; ΔXLogP3 = +0.4 vs N-ethyl (~6.3× partition coefficient increase vs methyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14); all compounds in free base form |
Why This Matters
Predictable logP tuning is critical for fragment-library design and ADME property optimization; the -0.2 value places this compound in a favorable range for both aqueous solubility and modest membrane permeability.
- [1] PubChem. XLogP3 values: 2-Amino-N-methylpropanamide (CID 541493, -1.0); 2-Amino-N-ethylpropanamide (CID 541608, -0.6); 2-Amino-N-isopropyl-DL-propanamide (CID 13454827, -0.2). NCBI. https://pubchem.ncbi.nlm.nih.gov/ View Source
